molecular formula C15H19NO4 B2638876 N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide CAS No. 2418676-06-7

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide

Cat. No.: B2638876
CAS No.: 2418676-06-7
M. Wt: 277.32
InChI Key: PIPAMRHYZVQWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzodioxin ring fused with an oxirane (epoxide) and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.

    Alkylation: The benzodioxin intermediate is then alkylated using 2-bromo-2-methylpropane to introduce the 2-methylpropyl group.

    Epoxidation: The alkylated benzodioxin undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.

    Amidation: Finally, the oxirane intermediate is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxirane ring, converting it into a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines, thiols, or alcohols can open the ring to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate ring opening.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Diols.

    Substitution: Various substituted amides, ethers, or thioethers.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive oxirane ring and benzodioxin structure make it a valuable building block for designing novel compounds.

Biology and Medicine

The compound’s potential biological activities, such as antimicrobial, antifungal, or anticancer properties, are of significant interest. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The benzodioxin moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]succinamide
  • 1,4-Benzodioxin, 2,3-dihydro-
  • Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
  • 1,4-Benzodioxin-2-methanol, 2,3-dihydro-

Uniqueness

Compared to similar compounds, N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide is unique due to the presence of the oxirane ring and the specific substitution pattern on the benzodioxin ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9(2)14(16-15(17)13-8-20-13)10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7,9,13-14H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPAMRHYZVQWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCO2)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.